molecular formula C7H9FO5S B2940317 rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione CAS No. 2503155-32-4

rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione

Cat. No.: B2940317
CAS No.: 2503155-32-4
M. Wt: 224.2
InChI Key: XYCZGNUIOUWEKX-RQJHMYQMSA-N
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Description

The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a hydroxymethyl group, and a hexahydro-thieno-furan ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno-furan ring system: This can be achieved through cyclization reactions involving sulfur-containing compounds and furan derivatives.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and sulfur-containing heterocycles.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to these targets, potentially affecting biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one
  • rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
  • rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Uniqueness

The uniqueness of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione lies in its combination of a fluorine atom, a hydroxymethyl group, and a thieno-furan ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZGNUIOUWEKX-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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